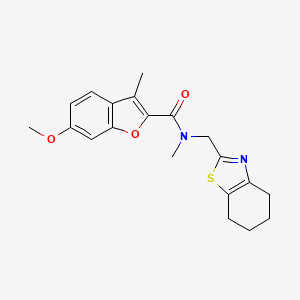

![molecular formula C18H20N4O3S B5589177 N-({4-乙基-5-[(2-苯氧基乙基)硫代]-4H-1,2,4-三唑-3-基}甲基)-2-呋喃酰胺](/img/structure/B5589177.png)

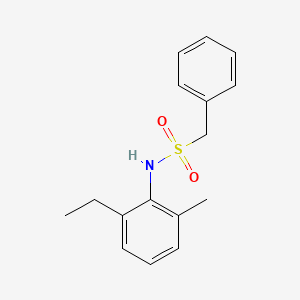

N-({4-乙基-5-[(2-苯氧基乙基)硫代]-4H-1,2,4-三唑-3-基}甲基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that exhibit interesting properties due to their complex molecular structure, which includes a 1,2,4-triazole ring, a furamide moiety, and a phenoxyethylthio group. Such compounds are known for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step reactions starting from simple precursors. For example, Badrey and Gomha (2012) describe the synthesis of triazine derivatives through the interaction of intermediate compounds with various reagents, highlighting the complexity and versatility of synthetic routes for triazole-based compounds (Badrey & Gomha, 2012).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including their tautomeric forms and intramolecular hydrogen bonding, plays a crucial role in their stability and reactivity. Dolzhenko et al. (2010) analyzed the molecular structure of a related triazole compound, demonstrating the influence of intramolecular hydrogen bonding on the compound's stability (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Triazole compounds are known to undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, Xin (2003) detailed the synthesis of a triazole derivative through a sequence of reactions, including Williamson synthesis and cyclization, underlining the compound's versatile reactivity (Xin, 2003).

科学研究应用

染料敏化太阳能电池

研究表明,具有呋喃等共轭连接基团的吩噻嗪衍生物在染料敏化太阳能电池(DSSC)中显示出有前景的应用。一项研究强调,呋喃连接的吩噻嗪衍生物导致太阳能到电能的转换效率提高了 24% 以上,证明了呋喃和相关杂芳族化合物在提高 DSSC 性能方面的潜力 (Se Hun Kim 等人,2011 年)。

荧光染料和发光器件

结构与目标化合物相似的 N-乙氧羰基芘和苝硫代酰胺已被用作合成荧光染料的构建模块。这些染料显示出广泛的荧光发射,并在开发用于发光器件的可调色荧光团方面具有潜在应用 (Marzena Witalewska 等人,2019 年)。

杂环化合物的合成

与本化合物密切相关的硫代酰胺是合成各种杂环化合物的关键中间体。研究表明它们在生成 1H-1,2,4-三唑和 1,2,4-恶二唑等方面的效用。这些杂环在开发药物、农用化学品和有机材料方面具有广泛的应用 (L. L. Whitfield 等人,1981 年)。

抗菌和抗真菌剂

与“N-({4-乙基-5-[(2-苯氧基乙基)硫代]-4H-1,2,4-三唑-3-基}甲基)-2-呋喃酰胺”结构相关的化合物已被合成并对其抗菌和抗脲酶活性进行了评估。此类研究强调了 1,2,4-三唑和呋喃酰胺衍生物在设计新型抗菌和抗真菌剂方面的潜力,展示了这些化合物在药物化学中的多功能性 (B. B. Sokmen 等人,2014 年)。

属性

IUPAC Name |

N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-2-22-16(13-19-17(23)15-9-6-10-25-15)20-21-18(22)26-12-11-24-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHWMAAUPMSKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCOC2=CC=CC=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

54.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-({4-ethyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

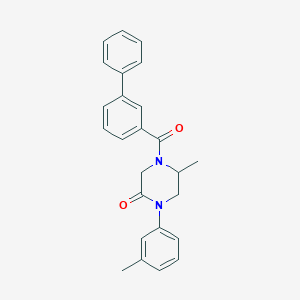

![4-methyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5589127.png)

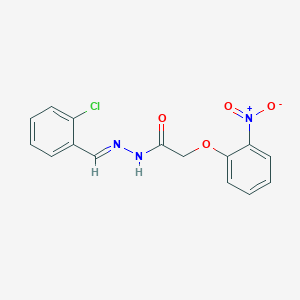

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

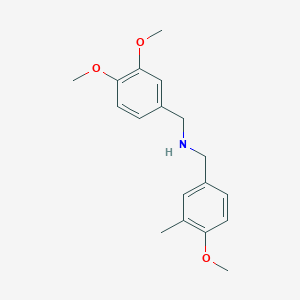

![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![(3R*,4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5589196.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)